Cas no 2172040-37-6 (3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

3-{1-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring and a propanoic acid side chain. This compound is primarily utilized in peptide synthesis, where its structural complexity enables the introduction of constrained azetidine motifs, enhancing conformational control in target peptides. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its 3-methylpentanoyl linker provides steric flexibility, while the propanoic acid moiety facilitates further functionalization. This reagent is particularly valuable in medicinal chemistry for designing peptidomimetics and bioactive compounds with improved stability and binding properties. Its high purity and well-defined reactivity make it a reliable intermediate for advanced synthetic applications.
3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid structure
2172040-37-6 structure
Product Name:3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid
CAS No:2172040-37-6
MF:C27H32N2O5
MW:464.553387641907
CID:5949403
PubChem ID:165958919
Update Time:2025-05-20

3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid
    • EN300-1543650
    • 3-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]azetidin-3-yl}propanoic acid
    • 2172040-37-6
    • Inchi: 1S/C27H32N2O5/c1-18(14-25(30)29-15-19(16-29)10-11-26(31)32)12-13-28-27(33)34-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,18-19,24H,10-17H2,1H3,(H,28,33)(H,31,32)
    • InChI Key: OADXVTYNPHZVQQ-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CCC(=O)O)C1

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 95.9Ų

3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid Pricemore >>

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Additional information on 3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid

Introduction to 3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic Acid (CAS No. 2172040-37-6)

3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid, identified by its CAS number 2172040-37-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the realm of bioactive drug candidates. The intricate structure of this molecule, characterized by its azetidinyl and fluorenylmethoxycarbonyl functional groups, makes it a subject of intense study for its pharmacological properties.

The molecular architecture of 3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid incorporates several key features that contribute to its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly used in peptide synthesis and can influence the compound's solubility and stability. Additionally, the azetidinyl ring, a five-membered heterocyclic structure, is often found in bioactive molecules due to its ability to mimic natural amino acid residues, thereby enhancing binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of this compound with biological systems. Studies have suggested that the structural features of 3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid may facilitate its binding to specific enzymes and receptors, making it a promising candidate for drug design. For instance, the azetidinyl moiety has been shown to interact with certain proteases and kinases, which are critical targets in various therapeutic areas.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The incorporation of the Fmoc group necessitates specialized synthetic techniques, such as solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of complex molecules. The use of advanced analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), is essential for characterizing the structure and purity of the final product.

In the context of current research, 3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid has been investigated for its potential role in modulating inflammatory pathways. In vitro studies have demonstrated that this compound can interact with inflammatory cytokines and mediators, suggesting its utility in developing treatments for chronic inflammatory diseases. Furthermore, preliminary in vivo studies have shown promising results in animal models, indicating that it may have a favorable pharmacokinetic profile.

The fluorenylmethoxycarbonyl group in this molecule also contributes to its stability under various conditions, which is a crucial factor for pharmaceutical applications. This stability ensures that the compound remains active during storage and administration, thereby enhancing its therapeutic efficacy. Additionally, the presence of multiple chiral centers in the molecule allows for the synthesis of enantiomerically pure forms, which can significantly impact its pharmacological activity.

From a regulatory perspective, the development of new pharmaceutical compounds like 3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid must adhere to stringent guidelines set forth by global health authorities. These guidelines ensure that new drugs are safe and effective before they are approved for clinical use. Researchers must conduct rigorous preclinical studies to evaluate the compound's toxicity, pharmacokinetics, and pharmacodynamics before proceeding to human trials.

The potential applications of this compound extend beyond inflammation modulation. Emerging research suggests that it may also have roles in neurodegenerative diseases and cancer therapy. The ability of 3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid to interact with specific biological targets makes it a versatile scaffold for drug development. By modifying its structure further, researchers can fine-tune its properties to target different disease mechanisms.

In conclusion, 3-{1-5-({(9H-fluorenynlmethoxycarbonyl)amino)-3-methylpentanoylzeta-dinanzetyypropanozc acid (CAS No. 2172040 37 6) represents a significant advancement in pharmaceutical research. Its complex structure and multifaceted biological activities make it a valuable candidate for further study. As research continues to uncover new therapeutic applications, this compound holds promise for contributing to innovative treatments across various medical disciplines.

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